molecular formula C16H20N4O B2708818 4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine CAS No. 2380098-11-1

4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine

Cat. No. B2708818
CAS RN: 2380098-11-1
M. Wt: 284.363
InChI Key: TYCKIPGMGITCQH-UHFFFAOYSA-N
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Description

“4-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine” is a compound that has been used in the design of privileged structures in medicinal chemistry . It has an empirical formula of C17H13N3O2 and a molecular weight of 291.30 .


Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .


Molecular Structure Analysis

The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K 2 S 2 O 8 .


Physical And Chemical Properties Analysis

The compound has a monoclinic crystal structure with a = 5.901 (2) Å, b = 13.380 (4) Å, c = 11.537 (3) Å, β = 95.760 (5)°, V = 906.3 Å 3, Z = 4, R gt (F) = 0.0488, wR ref (F 2) = 0.1222, T = 298 K .

Mechanism of Action

The compound has been evaluated for its biological activities against immortalized rat hepatic stellate cells (HSC-T6). It has shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

properties

IUPAC Name

4-methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-13-4-9-18-16(19-13)20-10-2-3-14(11-20)12-21-15-5-7-17-8-6-15/h4-9,14H,2-3,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKIPGMGITCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCCC(C2)COC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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